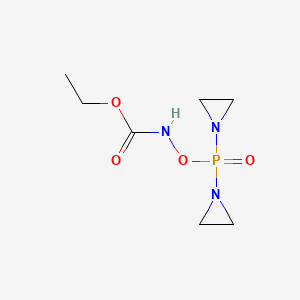
Carbamic acid, ((bis(1-aziridinyl)phosphinyl)oxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate is a chemical compound known for its unique structure and reactivity. It contains aziridine rings, which are three-membered nitrogen-containing heterocycles. These rings are known for their high strain and reactivity, making the compound useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate typically involves the reaction of aziridine with phosphorylating agents. One common method includes the use of ethyl chloroformate and aziridine in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles, leading to the formation of more stable products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aziridine rings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the compound, although care must be taken to avoid over-oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can lead to the formation of amine derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate involves the reactivity of its aziridine rings. These rings can undergo nucleophilic attack, leading to ring opening and subsequent reactions with various biological molecules. This reactivity is harnessed in drug development, where the compound can interact with DNA and proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(aziridin-1-yl) oximes: These compounds have similar aziridine rings but differ in their functional groups and reactivity.
Aziridine-1-carboxylates: These compounds also contain aziridine rings and are used in similar applications.
Uniqueness
Ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate is unique due to its specific combination of aziridine rings and phosphoryloxy groups. This combination provides a distinct reactivity profile, making it particularly useful in certain chemical and biological applications .
Properties
CAS No. |
54805-64-0 |
|---|---|
Molecular Formula |
C7H14N3O4P |
Molecular Weight |
235.18 g/mol |
IUPAC Name |
ethyl N-[bis(aziridin-1-yl)phosphoryloxy]carbamate |
InChI |
InChI=1S/C7H14N3O4P/c1-2-13-7(11)8-14-15(12,9-3-4-9)10-5-6-10/h2-6H2,1H3,(H,8,11) |
InChI Key |
BKLLQNOIUMRVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOP(=O)(N1CC1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


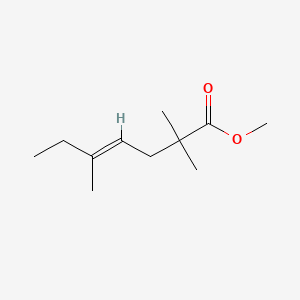


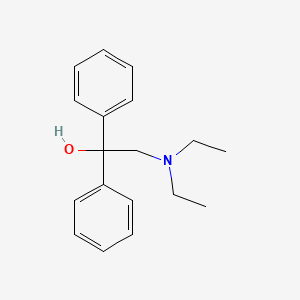
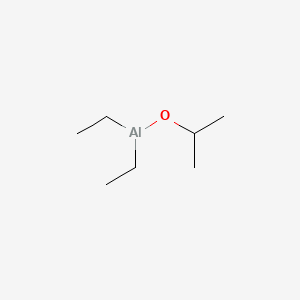
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
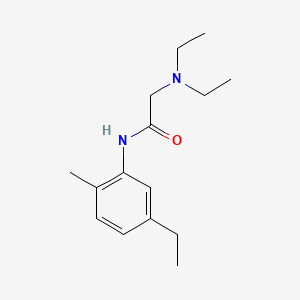
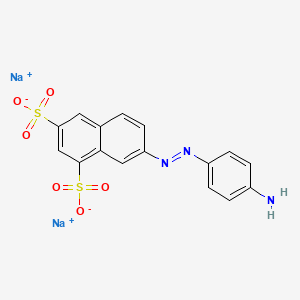
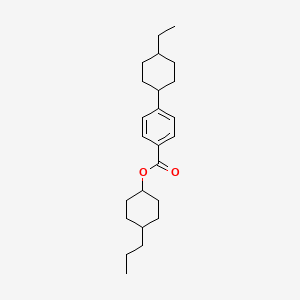
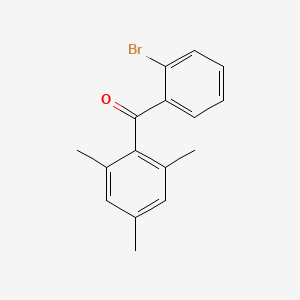
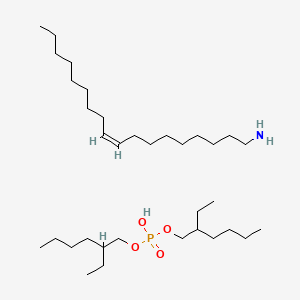
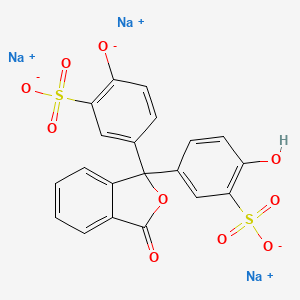
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
